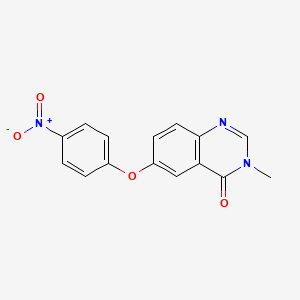
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxohexadecyl)-L-proline sodium salt is a chemical compound with a unique structure that combines a long-chain fatty acid with an amino acid derivative
Preparation Methods
The synthesis of 1-(1-Oxohexadecyl)-L-proline sodium salt typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Oxohexadecyl)-L-proline sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Oxohexadecyl)-L-proline sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(1-Oxohexadecyl)-L-proline sodium salt involves its interaction with cell membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar head group interacts with the aqueous environment. This amphiphilic nature makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
1-(1-Oxohexadecyl)-L-proline sodium salt can be compared with other similar compounds such as:
- Sodium hydrogen N-(1-oxooctadecyl)-L-glutamate
- Hexadecanoyl (16,16,16-D3)-L-carnitine HCl salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of a long-chain fatty acid with an amino acid derivative in 1-(1-Oxohexadecyl)-L-proline sodium salt gives it distinct properties and potential uses.
Properties
Molecular Formula |
C21H38NNaO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
sodium;1-hexadecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1 |
InChI Key |
GJIFNLAZXVYJDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


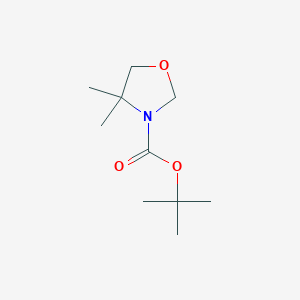
![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)

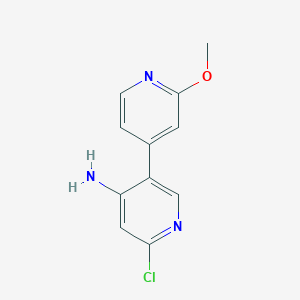
![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
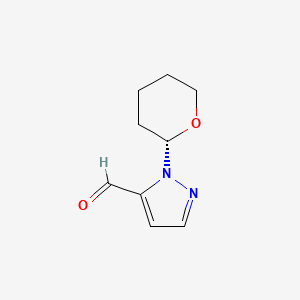
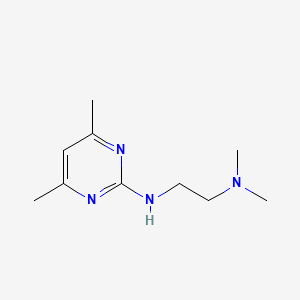
![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
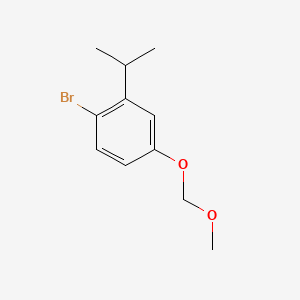
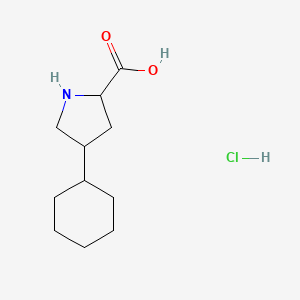
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
